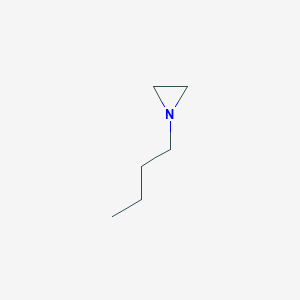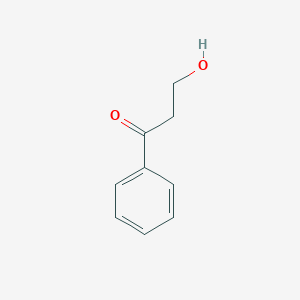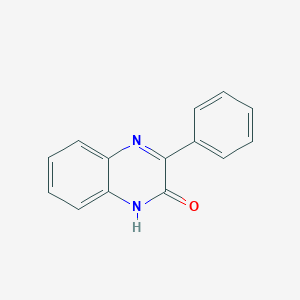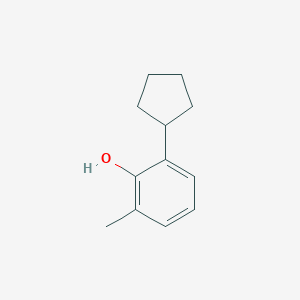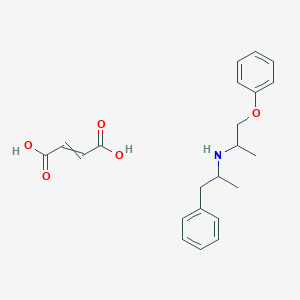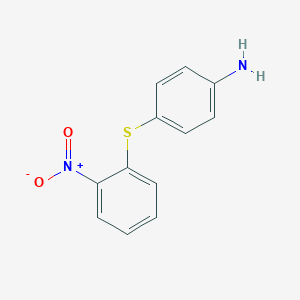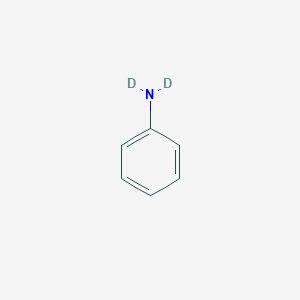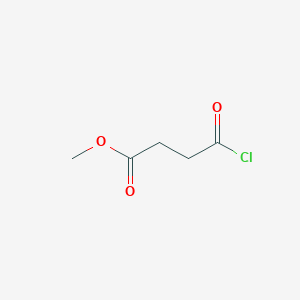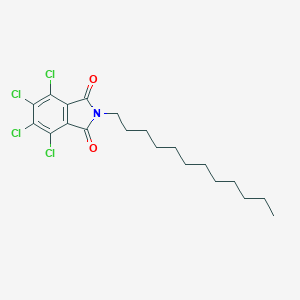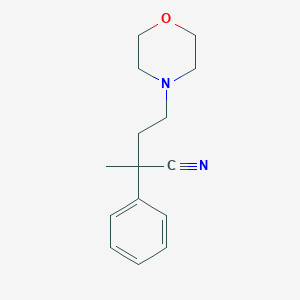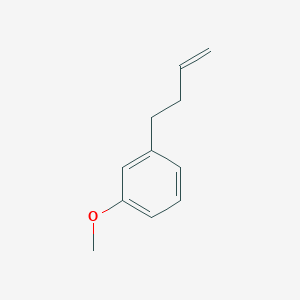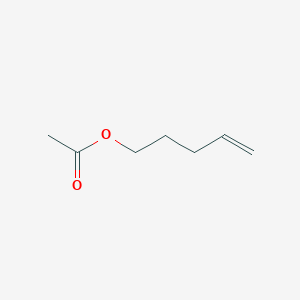
4-Pentenyl acetate
Übersicht
Beschreibung
4-Pentenyl acetate is a chemical compound that has been studied in various contexts, including organic synthesis and chemical reactions. It is involved in several chemical processes and exhibits unique properties due to its molecular structure.
Synthesis Analysis
- The formation of 4-pentenyl acetate has been investigated in reactions involving the oxidation of diketene and 1,1-diarylethene with manganese(III) acetate dihydrate, leading to various products including 4-penten-2-one (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).
- Other synthesis methods include photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes and copper-catalyzed aminooxygenation and dioxygenation of 4-pentenylsulfonamides and 4-pentenylalcohols (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984); (Wdowik & Chemler, 2017).
Molecular Structure Analysis
- The molecular structure of 4-pentenyl acetate derivatives and related compounds has been explored, revealing various conformations and interactions. These studies are crucial for understanding the chemical behavior of the compound (Soltani-Ghoshkhaneh et al., 2020).
Chemical Reactions and Properties
- The chemical reactions involving 4-pentenyl acetate include oxidative hydrolysis, intramolecular photocycloadditions, and various other transformations (Ratcliffe & Fraser-Reid, 1989).
Physical Properties Analysis
- Analysis of physical properties such as thermal stability, crystallinity ratio, and physicochemical characteristics of compounds related to 4-pentenyl acetate provide insights into its behavior in various conditions (Yazici, Çakar, Cankurtaran, & Karaman, 2009).
Wissenschaftliche Forschungsanwendungen
Industrial Applications
Scientific Field: Industrial Chemistry
Methods of Application: On a commercial scale, 4-Pentenyl acetate is produced through esterification, a process that involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol (in this case, pentanol) . This chemical reaction results in the formation of an ester (4-Pentenyl acetate) and water . The process often involves the use of a strong acid catalyst to speed up the reaction rate .
Results or Outcomes: 4-Pentenyl acetate’s main use is as a solvent in the coatings industry, particularly in the formulation of lacquers, enamels, and varnishes . Its ability to dissolve a wide range of resins makes it an invaluable asset in these applications . Additionally, its pleasant, fruity smell also makes it a popular choice in the perfume and flavoring industry, where it’s used to create or enhance fruity, sweet notes in various products .
Plant Science Research
Scientific Field: Plant Pathology
Methods of Application: In the study, PLV-deficient mutants of maize and Arabidopsis were used, and exogenous PLV applications were made to elucidate the biosynthetic order of individual PLVs . The volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .
Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola, the effect opposite to that conferred by GLVs . Further analysis of PLV-treated and infected maize leaves revealed that PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .
Solvent in Coatings Industry
Scientific Field: Industrial Chemistry
Methods of Application: The compound’s ability to dissolve a wide range of resins makes it an invaluable asset in these applications . It is mixed with the resins to create a solution that can be applied as a coating .
Results or Outcomes: The use of 4-Pentenyl acetate in the coatings industry results in high-quality finishes with excellent durability . Its low boiling point allows it to evaporate quickly, leaving behind a smooth, hard coating .
Perfume and Flavoring Industry
Scientific Field: Perfumery and Food Science
Methods of Application: It is used to create or enhance fruity, sweet notes in various products . It can be added to perfumes, air fresheners, and food products to impart a desirable aroma .
Results or Outcomes: The use of 4-Pentenyl acetate in perfumes and flavorings enhances the sensory appeal of the products . It contributes to the overall sensory experience, making products more enjoyable for consumers .
Synthesis of Pentyl Leaf Volatiles
Scientific Field: Plant Biochemistry
Methods of Application: In the study, the volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .
Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola .
Organic Synthesis
Scientific Field: Organic Chemistry
Methods of Application: The compound is used in various organic reactions, including esterification, a process that involves reacting a carboxylic acid with an alcohol .
Results or Outcomes: The use of 4-Pentenyl acetate in organic synthesis allows for the creation of a wide range of other organic compounds . This makes it a valuable tool in the field of organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
pent-4-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDNIMNOMRZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166292 | |
| Record name | 4-Pentenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear and colourless liquid; fruity aroma | |
| Record name | 4-Pentenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
| Record name | 4-Pentenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.916 | |
| Record name | 4-Pentenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Pentenyl acetate | |
CAS RN |
1576-85-8 | |
| Record name | 4-Penten-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1576-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pentenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-ene-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4SIF0MABV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pentenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
